molecular formula C12H15BrO B14624803 4-(4-Bromophenyl)-4-methylpentan-2-one CAS No. 54672-48-9

4-(4-Bromophenyl)-4-methylpentan-2-one

Katalognummer: B14624803
CAS-Nummer: 54672-48-9
Molekulargewicht: 255.15 g/mol
InChI-Schlüssel: YUWLIVYXKWOESL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Bromophenyl)-4-methylpentan-2-one is an organic compound that belongs to the class of aryl ketones It features a bromine atom attached to a phenyl ring, which is further connected to a methylpentanone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-bromobenzoyl chloride reacts with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or distillation are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Bromophenyl)-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 4-(4-bromophenyl)-4-methylpentanoic acid.

    Reduction: Formation of 4-(4-bromophenyl)-4-methylpentan-2-ol.

    Substitution: Formation of 4-(4-methoxyphenyl)-4-methylpentan-2-one.

Wissenschaftliche Forschungsanwendungen

4-(4-Bromophenyl)-4-methylpentan-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(4-Bromophenyl)-4-methylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Bromophenylacetic acid: Shares the bromophenyl group but differs in the acetic acid moiety.

    4-Bromophenyl isocyanate: Contains the bromophenyl group with an isocyanate functional group.

    4-Bromobenzyl alcohol: Features the bromophenyl group with a benzyl alcohol structure.

Uniqueness

4-(4-Bromophenyl)-4-methylpentan-2-one is unique due to its specific combination of a bromophenyl group with a methylpentanone structure. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

54672-48-9

Molekularformel

C12H15BrO

Molekulargewicht

255.15 g/mol

IUPAC-Name

4-(4-bromophenyl)-4-methylpentan-2-one

InChI

InChI=1S/C12H15BrO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3

InChI-Schlüssel

YUWLIVYXKWOESL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC(C)(C)C1=CC=C(C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.